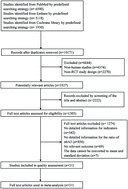The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
Food & Function Pub Date: 2020-11-24 DOI: 10.1039/D0FO01976C
Abstract
Objective: The purpose of the systematic review and meta-analysis was to determine if low-ratio n-6/n-3 long-chain polyunsaturated fatty acid (PUFA) supplementation affects serum inflammation markers based on the current studies. Methods: PubMed, Embase and The Cochrane library databases were systematically searched to find randomized controlled trials (RCTs) on the effect of low-ratio n-6/n-3 PUFA intervention on inflammation markers up to July 2020. Data were pooled using standardized mean difference (SMD) and 95% confidence intervals (95% CI), with P value ≦ 0.05 as statistical significance. Results: Thirty-one RCTs were included in the meta-analysis. The analysis indicated that increasing low-ratio n-6/n-3 PUFA supplementation decreased the level of tumor necrosis factor-α (TNF-α) (SMD = −0.270; 95% CI: −0.433, −0.106; P = 0.001) and interleukin 6 (IL-6) (SMD = −0.153; 95% CI: −0.260, −0.045; P = 0.005). There were no significant effects on C-reactive protein (CRP) (SMD = −0.027; 95% CI: −0.189: 0.135; P = 0.741). Subgroup analysis indicated that there was a significant reduction in TNF-α serum concentration in subjects from Asia (SMD: −0.367; 95% CI: −0.579, −0.155; P = 0.001) and in subjects with diseases (SMD: −0.281; 95% CI: −0.436, −0.127; P < 0.001). In the subgroup of the n-6/n-3 ratio ≦5, low-ratio n-6/n-3 PUFA supplementation could decrease the level of TNF-α (SMD: −0.335; 95% CI: −0.552, −0.119; P = 0.002). Serum IL-6 decreased significantly in patients from the Europe subgroup (SMD: −0.451; 95% CI: −0.688, −0.214; P < 0.001), but not in Asia (SMD: −0.034; 95% CI: −0.226, 0.157; P = 0.724), North America (SMD: −0.115; 95% CI: −0.274, 0.044; P = 0.157) and Oceania (SMD: 0.142; 95% CI: −0.557, 0.842; P = 0.690). Conclusion: Low-ratio n-6/n-3 PUFA supplementation could decrease significantly the concentration of serum TNF-α and IL-6, but not decrease CRP concentration.


Recommended Literature
- [1] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [2] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [3] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [4] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
- [5] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [6] Engineering of porous π-stacked solids using mechanochemistry
- [7] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [8] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [9] Isolation and structural elucidation of a new pentaflavonoid from Ochna calodendron
- [10] The electrostatic capacity of aluminium and tantalum anode films

Journal Name:Food & Function
Research Products
-
CAS no.: 14419-78-4
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









